![molecular formula C27H26N6O4 B2806029 7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-59-6](/img/structure/B2806029.png)
7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O4 and its molecular weight is 498.543. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Triazolopyrimidines, including compounds similar to the one , have been synthesized and evaluated for their biological activities. These compounds have shown promise in antimicrobial and antioxidant applications. A study highlighted the synthesis of a series of triazolopyrimidines which were characterized and evaluated for their antimicrobial activity as well as antioxidant activity. The compounds displayed significant results, suggesting their potential in treating infections and as antioxidant agents (Gilava, Patel, Ram, & Chauhan, 2020).
Chemical Synthesis and Structural Analysis
The synthesis of triazolopyrimidines involves various chemical processes, including the Biginelli reaction protocol and subsequent characterizations through IR, NMR, and mass spectroscopy. These synthetic routes enable the production of compounds with potential biological activities. Research on the rearrangement of thiazolopyrimidines into triazolopyrimidines has provided insight into the chemical synthesis and structural analysis of these compounds, including X-ray diffraction data to prove their structure (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-19-6-5-13-28-15-19)24(18-9-12-21(36-3)22(14-18)37-4)33-27(29-16)31-25(32-33)17-7-10-20(35-2)11-8-17/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZYGOVLQWTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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